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Compound of Interest

Compound Name: Nitrosobiotin

Cat. No.: B1220685

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic
properties of Nitrosobiotin, a critical derivative of biotin (Vitamin B7). Understanding these
properties is paramount for its unambiguous identification in various experimental and quality
control settings. This document details the methodologies for its synthesis and spectroscopic
characterization, presents quantitative data in a structured format, and visualizes relevant
workflows to aid in research and development.

Introduction

Nitrosobiotin (C10H15N304S, Molar Mass: 273.31 g/mol , CAS: 56859-26-8) is the N-nitroso
derivative of biotin. The introduction of the nitroso (-N=0) group to the ureido ring of biotin
significantly alters its physicochemical properties, making robust analytical techniques for its
identification essential. This guide focuses on the key spectroscopic techniques used to
characterize Nitrosobiotin: UV-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy,
Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of Nitrosobiotin

Nitrosobiotin is typically synthesized by the direct nitrosation of biotin.

Experimental Protocol: Synthesis of Nitrosobiotin

Materials:
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¢ Biotin

e Formic acid (85%)

e Sodium nitrite (NaNO2)

e Deionized water

e Saturated ammonium sulfate solution

o Ethyl acetate

e Anhydrous sodium sulfate

e |ce bath

Standard laboratory glassware
Procedure:

 Dissolution: Dissolve 100 mg (0.41 mmol) of biotin in 7 mL of 85% formic acid in a flask. Cool
the solution in an ice bath to 4-5°C.[1]

» Nitrosation: Prepare a solution of 283 mg (4.1 mmol) of sodium nitrite in a minimal amount of
cold deionized water. Add this solution dropwise to the stirred biotin solution while
maintaining the temperature at 4-5°C. The reaction progress can be monitored
spectrophotometrically by observing the increase in absorbance at 248 nm.[1]

e Reaction Time: Stir the reaction mixture at 4-5°C for 30 minutes to ensure complete
conversion.[1]

e Quenching and Extraction: Dilute the reaction mixture with a saturated ammonium sulfate
solution. Transfer the mixture to a separatory funnel and extract the Nitrosobiotin with ethyl
acetate (3 x 25 mL).[1]

e Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium
sulfate. Filter the solution and evaporate the solvent under reduced pressure at a low
temperature to yield Nitrosobiotin.
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o Storage: Due to its instability, especially towards light and heat, the purified Nitrosobiotin

should be stored at -20°C or

Diagram of Synthetic Workflow

-80°C in the dark.[2]
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Caption: Workflow for the synthesis of Nitrosobiotin.

Spectroscopic Properties and Identification
UV-Visible Spectroscopy

Nitrosobiotin exhibits characteristic absorption bands in the UV-visible region, which are
useful for its quantification and for monitoring reaction kinetics. The presence of the N-nitroso
group gives rise to two principal absorption maxima.

. Molar Extinction
Spectroscopic Parameter Wavelength (Amax) .
Coefficient (g)

T — TT* transition 241-250 nm ~7000 L-mol-t.cm™!

n — TT* transition 390-400 nm ~100 L-mol—t.cm™1

Table 1: UV-Visible
Spectroscopic Data for

Nitrosobiotin

Experimental Protocol: UV-Vis Spectrophotometry

Materials:

Purified Nitrosobiotin

Spectrophotometer-grade solvent (e.g., ethanol, methanol, or the reaction buffer)

Quartz cuvettes

UV-Vis spectrophotometer
Procedure:

o Sample Preparation: Prepare a stock solution of Nitrosobiotin of known concentration in the
chosen solvent. Perform serial dilutions to prepare a series of standards.
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e Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the
desired wavelength range for scanning (e.g., 200-600 nm).

» Blank Measurement: Fill a quartz cuvette with the solvent to be used and place it in the
spectrophotometer. Record a baseline spectrum.

o Sample Measurement: Replace the blank cuvette with a cuvette containing the
Nitrosobiotin sample. Record the absorption spectrum.

» Data Analysis: Identify the wavelengths of maximum absorbance (Amax) and record the
absorbance values. Use the Beer-Lambert law (A = €bc) to determine the concentration of
unknown samples, using the molar extinction coefficients provided in Table 1.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the presence of the nitroso functional group in
the biotin structure. The N-N=0O moiety has characteristic stretching vibrations that are distinct
from the functional groups present in the parent biotin molecule.

Functional Group Wavenumber (cm~?) Description

Shifted from ~1690 cm~1in

C=0 (Ureido ring) ~1760 o
biotin

Characteristic N-nitroso
N=O0 stretch ~1380 and ~1344 o
vibrations

Table 2: Key IR Absorption

Bands for Nitrosobiotin

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified *H and 13C NMR spectra for Nitrosobiotin are not
readily available in the public domain, predictions can be made based on the structure and
data from related compounds. The introduction of the electron-withdrawing nitroso group is
expected to induce downfield shifts in the signals of adjacent protons and carbons in the ureido
ring compared to biotin.
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Expected *H and 3C NMR Spectral Features:

e IH NMR: Protons on the carbons adjacent to the nitrosated nitrogen are expected to show a
downfield shift.

e 13C NMR: The carbons of the ureido ring, particularly those bonded to the nitrosated
nitrogen, are expected to be deshielded and appear at a lower field compared to their
positions in the biotin spectrum.

Experimental Protocol: NMR Spectroscopy

Materials:

Purified Nitrosobiotin (5-25 mg for *H, 50-100 mg for 13C)

Deuterated solvent (e.g., DMSO-ds, CDCl3)

NMR tube

NMR spectrometer
Procedure:

o Sample Preparation: Dissolve the Nitrosobiotin sample in the appropriate deuterated
solvent in a clean, dry vial. Filter the solution if necessary to remove any particulate matter.
Transfer the solution to an NMR tube to the appropriate height (typically 4-5 cm for a 5 mm
tube).

e Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal
of the solvent and shim the magnetic field to achieve homogeneity.

o Data Acquisition: Acquire the *H and 3C NMR spectra using standard pulse sequences.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight of Nitrosobiotin and to study its
fragmentation pattern for structural confirmation. The expected exact mass can be calculated
from its molecular formula (C10H15N304S).

Parameter Value
Molecular Formula C10H15N304S
Monoisotopic Mass 273.0783 Da

Table 3: Mass Spectrometry Data for

Nitrosobiotin

Expected Fragmentation Pattern: N-nitroso compounds typically exhibit characteristic
fragmentation patterns in mass spectrometry. Common fragmentation pathways include the
loss of the nitroso group (*NO, 30 Da) and the loss of a hydroxyl radical (*OH, 17 Da) via
rearrangement. The exact fragmentation pattern for Nitrosobiotin would need to be
determined experimentally.

Experimental Protocol: Mass Spectrometry

Materials:

o Purified Nitrosobiotin

o Appropriate solvent for the ionization technique (e.g., methanol/water for ESI)

e Mass spectrometer (e.g., with Electrospray lonization - ESI)

Procedure:

o Sample Preparation: Prepare a dilute solution of Nitrosobiotin in a suitable solvent.

 Instrument Setup: Calibrate the mass spectrometer. Set the parameters for the chosen
ionization method (e.g., ESI in positive or negative ion mode).

o Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the full scan
mass spectrum to determine the molecular ion peak. Perform tandem MS (MS/MS) on the
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molecular ion to obtain the fragmentation pattern.

o Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic
fragment ions. Compare the observed masses with the theoretical values.

Application in the Biotin-Switch Technique

Nitrosobiotin itself is not directly used in the biotin-switch technique; however, this technique
is conceptually relevant as it involves the specific labeling of S-nitrosated cysteines with a biotin
derivative. This workflow is crucial for the detection and identification of S-nitrosylated proteins.

Diagram of the Biotin-Switch Technique Workflow

Biotin-Switch Technique
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Free Thiols (-SH) and
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Caption: Key steps of the biotin-switch technique.

Experimental Protocol: Biotin-Switch Technique
(General Overview)

Materials:

e Cell or tissue lysate

¢ Blocking buffer (containing a thiol-blocking agent like MMTS)

e Reducing agent (e.g., sodium ascorbate)

 Biotinylating agent (e.g., Biotin-HPDP)

» Reagents for protein precipitation (e.g., acetone)

o Streptavidin-agarose beads for enrichment

o Reagents for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry)
Procedure:

e Blocking: Lyse cells or tissues in a buffer containing a thiol-blocking reagent (e.g., methyl
methanethiosulfonate, MMTS) to block all free cysteine residues.

e Protein Precipitation: Precipitate the proteins to remove excess blocking reagent.

e Reduction: Resuspend the protein pellet in a buffer containing a reducing agent (e.g.,
ascorbate) to specifically reduce the S-nitrosothiol bonds, exposing free thiol groups.

 Biotinylation: Add a biotinylating agent (e.g., Biotin-HPDP) that reacts specifically with the
newly exposed thiol groups.

o Enrichment and Detection: The biotinylated proteins can then be enriched using streptavidin
affinity chromatography and identified by Western blotting or mass spectrometry.
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Conclusion

The identification of Nitrosobiotin relies on a combination of spectroscopic techniques. UV-
Visible and IR spectroscopy provide rapid and characteristic fingerprints of the N-nitroso group.
Mass spectrometry confirms the molecular weight and can elucidate structural features through
fragmentation analysis. While detailed NMR data is not yet widely published, it remains a
valuable tool for unambiguous structure determination. The protocols and data presented in
this guide serve as a comprehensive resource for researchers and professionals working with
Nitrosobiotin, ensuring its accurate identification and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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